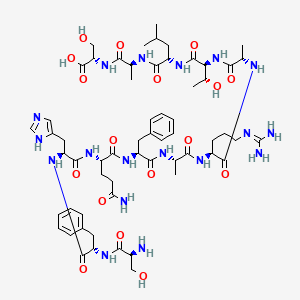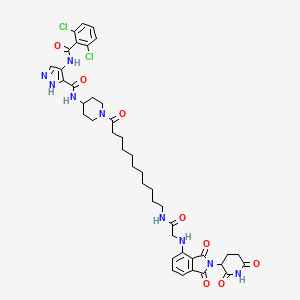
PROTAC CDK9 degrader-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.
Purification: Using techniques such as chromatography to purify the compound.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the product.
Análisis De Reacciones Químicas
Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:
Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (37°C, pH 7.4).
Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .
Aplicaciones Científicas De Investigación
PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted cancer therapies.
Transcriptional Regulation Studies: It helps in understanding the regulation of transcription elongation by RNA polymerase II.
Drug Development: It serves as a model compound for developing other PROTACs targeting different proteins.
Biological Research: It is used to investigate the cellular mechanisms of protein degradation and the ubiquitin-proteasome system.
Mecanismo De Acción
The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:
Binding: The PROTAC binds to CDK9 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates CDK9, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome, leading to the reduction of CDK9 levels in the cell.
Comparación Con Compuestos Similares
PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.
PROTAC CDK2 Degrader: Targets CDK2 for degradation.
PROTAC CDK7 Degrader: Targets CDK7 for degradation.
Uniqueness of PROTAC CDK9 Degrader-6:
Specificity: this compound specifically targets CDK9, whereas other PROTACs target different CDKs.
Therapeutic Potential: Its ability to degrade CDK9 makes it a promising candidate for cancer therapy, particularly in cancers where CDK9 plays a critical role.
Propiedades
Fórmula molecular |
C42H49Cl2N9O8 |
|---|---|
Peso molecular |
878.8 g/mol |
Nombre IUPAC |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
Clave InChI |
SRUVBNFPTDBESG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


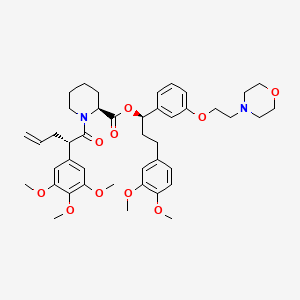
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

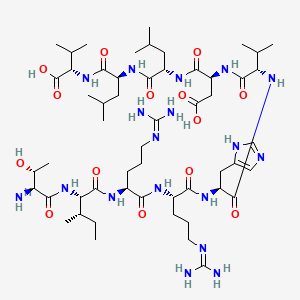
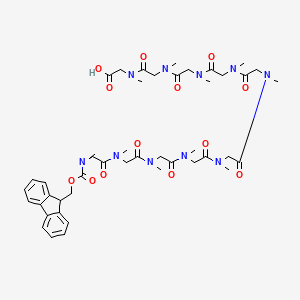
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
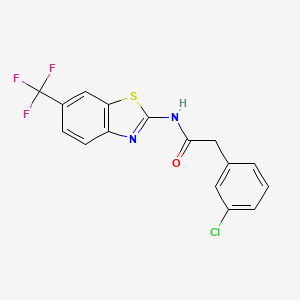

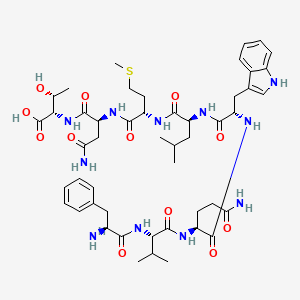

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)

